sec-Butyl Crotonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

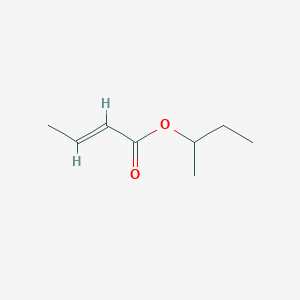

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butan-2-yl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-6-8(9)10-7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKJZWSUVDRWQU-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)OC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030320 | |

| Record name | sec-Butyl (2E)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10371-45-6, 44917-51-3 | |

| Record name | 1-Methylpropyl (2E)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10371-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 1-methylpropyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010371456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Butylcrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044917513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Butyl (2E)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-Butyl Crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of sec-Butyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanism for sec-butyl crotonate, a valuable ester in various chemical applications. The document details the widely utilized Fischer esterification method, including its reaction mechanism, quantitative data, and a detailed experimental protocol. Furthermore, alternative synthesis strategies, such as transesterification and enzymatic routes, are discussed to provide a broader context for its preparation.

Core Synthesis Route: Fischer-Speier Esterification

The most common and economically viable method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the direct esterification of crotonic acid with sec-butanol. The overall reaction is an equilibrium process, necessitating specific conditions to drive it towards the formation of the desired ester product.

The Reaction Mechanism

The Fischer esterification of crotonic acid with sec-butanol proceeds through a series of protonation and deprotonation steps, facilitating the nucleophilic attack of the alcohol on the carboxylic acid. The detailed mechanism is as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of crotonic acid by a strong acid catalyst, typically sulfuric acid. This increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by sec-Butanol: The lone pair of electrons on the oxygen atom of sec-butanol attacks the now more electrophilic carbonyl carbon of the protonated crotonic acid. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (formed from the sec-butanol moiety) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule.

-

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst.

Quantitative Data for Fischer Esterification

The following table summarizes the key quantitative parameters for the synthesis of this compound via Fischer esterification, based on established laboratory protocols.

| Parameter | Value | Reference |

| Reactants | ||

| Crotonic Acid | 3 moles | [1] |

| sec-Butyl Alcohol | 5 moles | [1] |

| Catalyst | ||

| Concentrated Sulfuric Acid | 6-7 mL | [1] |

| Solvent | ||

| Benzene | 300 mL | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Reaction Time | ~12 hours | [1] |

| Yield | ||

| This compound | 85-90% | [1] |

| Product Properties | ||

| Boiling Point | 74-75°C at 30 mm Hg | [1] |

| 83-84°C at 45 mm Hg | [1] | |

| Refractive Index (n²⁵D) | 1.4261 | [1] |

Signaling Pathway Diagram

Caption: Fischer esterification mechanism for this compound synthesis.

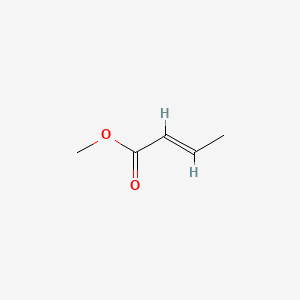

Alternative Synthesis Routes

While Fischer esterification is the predominant method, other strategies can be employed for the synthesis of this compound, particularly in contexts where milder conditions are required.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. In the context of this compound synthesis, this would typically involve reacting a more readily available crotonate ester, such as methyl crotonate or ethyl crotonate, with sec-butanol in the presence of an acid or base catalyst.

The reaction is also an equilibrium process, and to drive it towards the formation of this compound, an excess of sec-butanol is often used, or the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is removed by distillation.

Acid-Catalyzed Transesterification Mechanism:

The mechanism is very similar to that of Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by sec-butanol, formation of a tetrahedral intermediate, and subsequent elimination of the original alkoxy group.

Base-Catalyzed Transesterification Mechanism:

Under basic conditions, a strong base (e.g., sodium sec-butoxide) is used to deprotonate the sec-butanol, forming a more potent nucleophile. This alkoxide then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. The elimination of the original alkoxide yields this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases are the most commonly used enzymes for esterification and transesterification reactions. These biocatalysts can operate under mild conditions, often at room temperature and neutral pH, which can prevent side reactions and the degradation of sensitive substrates.

For the synthesis of this compound, a lipase (B570770) could be used to catalyze either the direct esterification of crotonic acid with sec-butanol or the transesterification of another crotonate ester. The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester formation. Water, a byproduct of esterification, can be removed using molecular sieves to further improve the yield. While specific protocols for the enzymatic synthesis of this compound are not widely reported, the general principles of lipase-catalyzed esterification are well-established.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via Fischer esterification, adapted from Organic Syntheses.[1]

Materials and Equipment

-

Crotonic acid (258 g, 3 moles)

-

sec-Butyl alcohol (370 g, 5 moles)

-

Concentrated sulfuric acid (6-7 mL)

-

Benzene (300 mL)

-

2-liter round-bottomed flask

-

Water separator (Dean-Stark apparatus)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Boiling chips

-

10% Sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Ether

Procedure

-

Reaction Setup: In a 2-liter round-bottomed flask, combine 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol in which 6-7 mL of concentrated sulfuric acid has been dissolved, and 300 mL of benzene. Add a few boiling chips.

-

Reflux: Fit the flask with a water separator and a reflux condenser. Heat the mixture to reflux and continue for approximately 12 hours, or until no more water separates in the trap (approximately 65 mL of water should be collected).

-

Workup: Cool the reaction mixture to room temperature. Dilute the mixture with 200 mL of ether.

-

Neutralization: Transfer the mixture to a separatory funnel and wash with a 10% sodium carbonate solution until the aqueous layer is neutral to litmus (B1172312) paper.

-

Washing and Drying: Wash the organic layer with a saturated sodium chloride solution and then dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the solution to remove the drying agent and distill off the solvent (benzene and ether) at atmospheric pressure.

-

Purification: Fractionally distill the remaining residue under reduced pressure. Collect the fraction boiling at 74-75°C at 30 mm Hg or 83-84°C at 45 mm Hg. The expected yield of this compound is 360-390 g (85-90%).

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

References

sec-Butyl Crotonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butyl crotonate, a clear, colorless liquid with a fruity odor, is an organic ester with significant applications in the fragrance, flavor, and chemical synthesis industries. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and essential safety and handling information. The primary CAS number for this compound is 10371-45-6.[1][2] Another CAS number, 44917-51-3, is also associated with this compound.[3][4]

Chemical and Physical Properties

The following tables summarize the key quantitative data for this compound, providing a comprehensive overview of its physical and chemical characteristics.

Table 1: General Properties

| Property | Value | Reference |

| CAS Number | 10371-45-6 | [1][2] |

| Alternate CAS Number | 44917-51-3 | [3][4] |

| Molecular Formula | C₈H₁₄O₂ | [1][2][3] |

| Molecular Weight | 142.20 g/mol | [1][2] |

| Appearance | Colorless liquid | TCI |

Table 2: Physical Properties

| Property | Value | Unit | Reference |

| Density | 0.89 | g/cm³ | [2] |

| Boiling Point | 166 | °C | [2] |

| Flash Point | 57.4 | °C | [3] |

| Vapor Pressure | 1.788 | mmHg at 25°C | [3] |

| Refractive Index | 1.4261 | at 25°C | [5] |

| XLogP3 | 2.5 | [3] |

Table 3: Safety Information

| Hazard Statement | GHS Classification | Precautionary Statements | Reference |

| H226: Flammable liquid and vapor | Flammable liquids, Category 3 | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 | [1][6] |

Experimental Protocol: Synthesis of this compound via Fischer Esterification

This section details the methodology for the synthesis of this compound from crotonic acid and sec-butyl alcohol, a classic example of Fischer esterification.[5]

Materials:

-

Crotonic acid (3 moles, 258 g)

-

sec-Butyl alcohol (5 moles, 370 g)

-

Concentrated sulfuric acid (6-7 mL)

-

Benzene (300 mL)

-

10% Sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Boiling chips

Equipment:

-

2-L round-bottomed flask

-

Water separator (Dean-Stark apparatus)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a 2-L round-bottomed flask, add 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol in which 6–7 mL of concentrated sulfuric acid has been dissolved, and 300 mL of benzene.[5]

-

Add a few boiling chips to the flask.

-

Fit the flask with a water separator and a reflux condenser.

-

Heat the mixture to reflux and continue for approximately 12 hours, or until water is no longer collected in the separator.[5] Around 65 mL of water should be collected.[5]

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the cooled mixture with 200 mL of ether.

-

Transfer the mixture to a separatory funnel and wash with a 10% sodium carbonate solution until the aqueous layer is neutral to litmus (B1172312) paper.

-

Wash the organic layer with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Distill off the solvent.

-

Fractionally distill the remaining ester under reduced pressure. The product, this compound, will distill at 74–75°C/30 mm Hg or 83–84°C/45 mm Hg.[5] The expected yield is between 360–390 g.[5]

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

- 1. This compound | C8H14O2 | CID 5366041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H14O2 - BuyersGuideChem [buyersguidechem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Sec-butylcrotonate [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tcichemicals.com [tcichemicals.com]

Spectroscopic Data of sec-Butyl Crotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for sec-butyl crotonate (butan-2-yl (E)-but-2-enoate), a key organic ester. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Data Presentation

The quantitative spectroscopic data for this compound (CAS No: 10371-45-6) is summarized in the tables below. This information is critical for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented here was recorded on a 90 MHz spectrometer using a CDCl₃ solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.94 | dq | 15.6, 6.8 | 1H | =CH- |

| 5.81 | dq | 15.6, 1.7 | 1H | =CH-CO |

| 4.86 | sextet | 6.3 | 1H | O-CH |

| 1.86 | dd | 6.8, 1.7 | 3H | =CH-CH₃ |

| 1.59 | m | 2H | -CH₂- | |

| 1.21 | d | 6.3 | 3H | O-CH-CH₃ |

| 0.90 | t | 7.4 | 3H | -CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.1 | C=O |

| 144.1 | =CH- |

| 123.0 | =CH-CO |

| 71.8 | O-CH |

| 28.9 | -CH₂- |

| 19.4 | O-CH-CH₃ |

| 17.9 | =CH-CH₃ |

| 9.6 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum for this compound was acquired as a neat liquid film.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2969, 2935, 2879 | Strong | C-H (sp³) stretch |

| 1724 | Very Strong | C=O (ester) stretch |

| 1658 | Strong | C=C (alkene) stretch |

| 1270, 1176 | Strong | C-O (ester) stretch |

| 969 | Strong | =C-H bend (trans) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data was obtained via electron ionization (EI).

Table 4: Major Mass Spectral Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 69 | 100.0 | [C₄H₅O]⁺ (Crotonyl cation) |

| 87 | 53.8 | [M - C₄H₇]⁺ |

| 41 | 47.7 | [C₃H₅]⁺ (Allyl cation) |

| 57 | 30.0 | [C₄H₉]⁺ (Butyl cation) |

| 29 | 24.3 | [C₂H₅]⁺ (Ethyl cation) |

| 142 | ~1 | [M]⁺ (Molecular ion) |

Experimental Protocols

The following sections describe the detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 10-50 mM) is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[1] The solution is transferred to a 5 mm NMR tube to a height of approximately 4-5 cm.[1] The exterior of the tube is cleaned to remove any contaminants.

-

Instrument Setup: A standard NMR spectrometer (e.g., 90 MHz or higher) is used. The instrument is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1]

-

Shimming: The magnetic field homogeneity is optimized by shimming the instrument to obtain sharp, symmetrical peaks.[1]

-

¹H NMR Acquisition: A standard single-pulse sequence is used. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): For a pure liquid sample like this compound, the analysis is performed as a "neat" liquid film.[2] One to two drops of the liquid are placed on the surface of one salt plate (e.g., NaCl or KBr).[2] A second salt plate is placed on top, and gentle pressure is applied to spread the liquid into a thin, uniform film between the plates.[2]

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment (or clean salt plates) is recorded first.

-

Data Acquisition: The prepared salt plate assembly is placed in the sample holder of the spectrometer. The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Post-Analysis: After the analysis, the salt plates are carefully cleaned with a suitable volatile solvent (e.g., acetone (B3395972) or ethanol) and stored in a desiccator to prevent damage from moisture.[2]

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Instrument Setup: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. The GC is equipped with a capillary column suitable for separating volatile organic compounds. Helium is typically used as the carrier gas. The GC oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points. The MS is operated in electron ionization (EI) mode, typically at 70 eV.

-

Injection and Separation: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet. The volatile this compound is vaporized and carried by the carrier gas onto the column, where it is separated from the solvent and any impurities.

-

Ionization and Detection: As this compound elutes from the GC column, it enters the MS ion source. In the EI source, molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern of the compound.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

Caption: General workflow for spectroscopic analysis of a chemical sample.

References

Navigating the Solution: A Technical Guide to sec-Butyl Crotonate Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of sec-butyl crotonate, a key intermediate in various chemical syntheses. Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide provides a robust framework based on established chemical principles, predictive analysis, and standardized experimental protocols.

Core Concept: "Like Dissolves Like"

The solubility of a compound in a solvent is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible or soluble in one another. Polarity is a measure of the separation of electric charge within a molecule. Non-polar molecules mix well with other non-polar molecules, while polar molecules are best dissolved in polar solvents.

This compound, with its ester functional group and hydrocarbon chain, is considered a relatively non-polar molecule. This characteristic is the primary determinant of its solubility in the various organic solvents detailed below.

Predicted Solubility of this compound

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity. These predictions are derived from the "like dissolves like" principle and the known physicochemical properties of the compounds. For critical applications, experimental verification is strongly recommended.

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility of this compound | Rationale |

| Non-Polar Solvents | ||||

| Hexane | C₆H₁₄ | 0.1 | High | Both are non-polar hydrocarbons, leading to favorable dispersion forces and high miscibility. |

| Toluene | C₇H₈ | 2.4 | High | Toluene is a non-polar aromatic hydrocarbon, making it an excellent solvent for non-polar esters. |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | High | While it has some polar character, its overall non-polar nature allows for good miscibility. |

| Polar Aprotic Solvents | ||||

| Acetone (B3395972) | C₃H₆O | 5.1 | Moderate | The ketone group in acetone imparts polarity, which may lead to partial miscibility. |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | High | As an ester itself, it has a similar polarity profile to this compound, favoring solubility. |

| Dichloromethane | CH₂Cl₂ | 3.1 | Moderate to High | Its moderate polarity suggests it can effectively solvate this compound. |

| Polar Protic Solvents | ||||

| Ethanol (B145695) | C₂H₅OH | 4.3 | Moderate to Low | The presence of a hydroxyl group and hydrogen bonding in ethanol makes it less compatible. |

| Methanol | CH₃OH | 5.1 | Low | Similar to ethanol, its high polarity and hydrogen bonding network hinder miscibility. |

| Water | H₂O | 10.2 | Very Low | The significant difference in polarity and the strong hydrogen bonding in water lead to immiscibility. |

Experimental Determination of Solubility: A General Protocol

For precise quantitative data, experimental determination of solubility is essential. The following is a generalized protocol for determining the solubility of a liquid, such as this compound, in an organic solvent at a specific temperature. This method is based on the widely used shake-flask technique.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Thermostatically controlled water bath or incubator shaker

-

Analytical balance

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Syringes and filters (if necessary for sampling)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a distinct second phase of the solute is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solvent layer) using a pipette or syringe. Avoid disturbing the undissolved layer. If necessary, use a filter to ensure no undissolved droplets are transferred.

-

Dilute the collected sample to a known volume with the pure solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the analytical instrument's linear range.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a calibrated analytical method, such as gas chromatography (GC).

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing Chemical Principles and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Conceptual diagram illustrating the 'like dissolves like' principle for this compound solubility.

Caption: Step-by-step workflow for the experimental determination of solubility.

sec-Butyl Crotonate as a Monomer for Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sec-butyl crotonate as a monomer for polymerization. It delves into the monomer's properties, detailed experimental protocols for its synthesis and polymerization, and the characteristics of the resulting polymer, poly(this compound). This document is intended to be a valuable resource for researchers and professionals in the fields of polymer chemistry and materials science.

Monomer: this compound

This compound, also known as butan-2-yl (E)-but-2-enoate, is an unsaturated ester that can serve as a monomer in certain types of polymerization reactions.[1] Its chemical structure and properties are crucial for understanding its polymerization behavior.

Monomer Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C8H14O2 | [1][2][3] |

| Molecular Weight | 142.20 g/mol | [1][2][3] |

| CAS Number | 10371-45-6 | [1][2] |

| Appearance | Colorless liquid | [3] |

| Density | 0.89 g/cm³ | [2][4] |

| Boiling Point | 166 °C | [2][4] |

| Refractive Index (n²⁵D) | 1.4261 | [5] |

| Flash Point | 57.4 °C | [3][6] |

| Vapor Pressure | 1.79 mmHg at 25°C | [3] |

Synthesis of this compound Monomer

A common method for the synthesis of this compound is the esterification of crotonic acid with sec-butyl alcohol.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Crotonic acid (3 moles, 258 g)

-

sec-Butyl alcohol (5 moles, 370 g)

-

Concentrated sulfuric acid (6-7 ml)

-

Benzene (B151609) (300 ml)

-

10% Sodium carbonate solution

-

Saturated sodium chloride solution

-

Magnesium sulfate

-

Ether

Procedure:

-

In a 2-liter round-bottomed flask, combine crotonic acid, sec-butyl alcohol, concentrated sulfuric acid, and benzene.

-

Add a few boiling chips and fit the flask with a water separator and a reflux condenser.

-

Heat the mixture at reflux for approximately 12 hours, or until no more water separates. Around 65 ml of water should be collected.

-

Cool the reaction mixture and dilute it with 200 ml of ether.

-

Wash the solution with a 10% sodium carbonate solution until it is neutral to litmus (B1172312) paper.

-

Perform a final wash with a saturated sodium chloride solution.

-

Dry the organic layer over magnesium sulfate.

-

Distill off the solvent.

-

Fractionally distill the remaining ester under reduced pressure. The boiling point of this compound is 74–75°C at 30 mm Hg or 83–84°C at 45 mm Hg.[5] The yield is typically between 360–390 g.[5]

Polymerization of this compound

Anionic Polymerization

Anionic polymerization has been shown to be an effective method for producing poly(this compound).[8]

Monomer and Solvent Purification:

-

The this compound (SBC) monomer and the solvent, tetrahydrofuran (B95107) (THF), must be rigorously purified.

-

This involves distillation with a sodium mirror, followed by distillation with triethylaluminium in several stages.[8]

-

The monomer should be redistilled in the presence of triethylaluminium immediately before polymerization.[8]

Initiator Preparation:

-

Initiators such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and 1,1-diphenylhexyllithium (DPHL) can be used.[8]

-

These initiators are prepared and purified according to established literature procedures.[8]

Polymerization Procedure:

-

Polymerization is carried out in a sealed glass apparatus under high vacuum (1 x 10⁻³ Pa or lower).[8]

-

The polymerization solvent is THF.

-

The reaction temperature is maintained between 195 K and 243 K.[8]

-

After the desired reaction time, the polymerization is terminated by quenching with methanol.

-

The polymer is then precipitated into an excess of methanol.

-

The purified polymer is freeze-dried from a benzene solution for 24 hours.[8]

Caption: Workflow for the anionic polymerization of this compound.

Poly(this compound) (poly(SBC)) exhibits interesting properties, particularly when compared to poly(methyl methacrylate) (poly(MMA)).[8]

| Property | Poly(SBC) | Poly(MMA) | Reference |

| Glass Transition Temperature (Tg) | High | Lower | [8] |

| Extensibility below Tg | Very High (up to 1.5 times) | Low | [8] |

| Optical Properties (Transmissivity, Refractive Index) | Same as poly(MMA) | - | [8] |

| Density | Lower than poly(MMA) | - | [8] |

| Backbone Flexibility | Flexible | - | [8] |

| Crystallinity | Amorphous | - | [8] |

Group-Transfer Polymerization (GTP)

Group-transfer polymerization is another viable method for polymerizing alkyl crotonates, including this compound.[7] This technique can yield polymers with high number-average molecular weights.[7]

Materials:

-

This compound (sBuCr) monomer, distilled over calcium hydride (CaH₂) under reduced pressure.[7]

-

Initiator: 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS).[7]

-

Catalyst: Organic superacid, e.g., 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆H₅CHTf₂).[7]

-

Solvent: Dichloromethane (CH₂Cl₂).

Procedure:

-

The polymerization is conducted under an inert atmosphere.

-

A typical monomer/initiator/catalyst (M/I/C) feed ratio is 400/1/0.2.[7]

-

The reaction is carried out at -40 °C for 24 hours.[7]

-

The resulting polymer is purified by reprecipitation.[7]

| Monomer | M/I/C Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Reference |

| sBuCr | 400/1/0.2 | -40 | 24 | - | 4.1 x 10⁴ - 7.2 x 10⁴ | [7] |

Radical and Cationic Polymerization

Radical Polymerization: Alkyl crotonates, including this compound, are generally not polymerizable using common radical initiators like azobisisobutyronitrile (AIBN).[7] This is due to the electronic and steric effects of the β-methyl group, which hinders radical propagation.

References

- 1. This compound | C8H14O2 | CID 5366041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H14O2 - BuyersGuideChem [buyersguidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | CAS 10371-45-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound|lookchem [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

Unveiling the Sensory and Chemical Profile of sec-Butyl Crotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

sec-Butyl crotonate, a volatile ester, holds a subtle yet significant position in the vast palette of flavor and fragrance chemistry. Characterized by a general fruity aroma, this colorless liquid serves as both a building block in organic synthesis and a contributor to the sensory profiles of a variety of consumer products. This technical guide provides an in-depth exploration of its chemical properties, synthesis, analytical methods, and its role in the flavor and fragrance industry.

Chemical and Physical Properties

This compound, with the IUPAC name butan-2-yl (E)-but-2-enoate, is a member of the ester family, known for their characteristic fruity and sweet aromas. A comprehensive summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 10371-45-6 |

| Appearance | Colorless liquid |

| Boiling Point | 166 °C |

| Flash Point | 57.4 °C |

| Vapor Pressure | 1.79 mmHg at 25°C |

| Refractive Index | 1.4280 - 1.4290 |

| Density | 0.89 g/cm³ |

Table 1: Physical and Chemical Properties of this compound

Flavor and Fragrance Profile

The organoleptic profile of this compound is primarily described as fruity . While specific descriptors are not extensively documented in publicly available literature, its chemical structure suggests notes that could range from apple and pear to more tropical nuances depending on its purity and the matrix in which it is used. It is utilized in the formulation of various cosmetic products, including perfumes, soaps, and lotions, to enhance their scent profiles.[1]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is through the Fischer esterification of crotonic acid with sec-butanol in the presence of an acid catalyst.

Caption: Fischer Esterification of this compound.

Experimental Protocol: Fischer Esterification

Materials:

-

Crotonic acid

-

sec-Butyl alcohol

-

Concentrated sulfuric acid

-

Benzene (or another suitable water-azeotroping solvent)

-

10% Sodium carbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottomed flask equipped with a Dean-Stark apparatus or a similar water separator and a reflux condenser, combine crotonic acid, an excess of sec-butyl alcohol, and a catalytic amount of concentrated sulfuric acid in benzene.

-

Heat the mixture to reflux. The water produced during the esterification will be collected in the water separator. Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a 10% sodium carbonate solution until the washings are neutral to litmus (B1172312) paper. This step removes any unreacted crotonic acid and the sulfuric acid catalyst.

-

Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual sodium carbonate and reduce the solubility of organic material in the aqueous phase.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Applications in Flavor and Fragrance

This compound is used as a fragrance ingredient in a variety of consumer products, including:

-

Cosmetics and Perfumes: Its fruity note can contribute to the top and middle notes of a fragrance, providing a fresh and uplifting character.

-

Soaps and Lotions: It is used to impart a pleasant scent to personal care products.[1]

While its primary application is in fragrances, it can also be used in flavor formulations, although specific examples and usage levels are not widely published. Its "fruity" character suggests potential applications in fruit-flavored beverages, candies, and baked goods.

Quality Control and Analytical Methods

The purity of this compound is crucial for its intended use in flavors and fragrances, as impurities can significantly alter the sensory profile. Gas chromatography (GC) is the primary analytical technique for assessing its purity.

Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Analysis

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for the analysis of volatile esters (e.g., DB-5, HP-5ms, or equivalent)

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/minute to 240 °C

-

Hold at 240 °C for 5 minutes

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate

-

Injection Volume: 1 µL (split or splitless injection depending on concentration)

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., ethanol (B145695) or hexane).

-

Prepare the sample for analysis by diluting it in the same solvent.

-

Inject the standard and sample solutions into the GC system.

-

Analyze the resulting chromatograms to determine the retention time of this compound and the presence of any impurities.

-

Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Caption: Quality Control Workflow for this compound.

Safety and Regulatory Status

This compound is classified as a flammable liquid. Information regarding its regulatory status for use in food is not explicitly detailed in the major publicly accessible databases such as the FEMA GRAS (Generally Recognized as Safe) list. For any application in food, it is crucial to consult the latest regulatory guidelines from the relevant authorities in the country of use. Standard safety precautions for handling flammable liquids should be observed, including working in a well-ventilated area and avoiding sources of ignition.

References

The Grignard Reaction of sec-Butyl Crotonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a versatile methodology for the alkylation of carbonyl compounds. When applied to α,β-unsaturated esters such as sec-butyl crotonate, the reaction presents a fascinating case of regioselectivity, with the potential for either direct (1,2) or conjugate (1,4) addition of the organomagnesium nucleophile. This choice between kinetic and thermodynamic pathways is influenced by a variety of factors including the structure of the Grignard reagent, the substrate, and notably, the presence of catalytic agents.

Grignard reagents (RMgX) are classified as "hard" nucleophiles, which typically favor the kinetically controlled 1,2-addition to the electrophilic carbonyl carbon.[1][2] However, in the case of this compound, the use of a sterically bulky sec-butyl ester group promotes the 1,4-conjugate addition, making it a valuable substrate for the synthesis of β-alkylated esters.[3] This guide provides an in-depth analysis of the Grignard reaction of this compound, focusing on the factors governing regioselectivity, quantitative outcomes, and detailed experimental protocols. Special emphasis is placed on the use of n-butylmagnesium bromide and the catalytic role of copper(I) chloride in maximizing the yield of the conjugate addition product, sec-butyl 3-methylheptanoate.

Reaction Pathways: 1,2- vs. 1,4-Addition

The reaction of a Grignard reagent with this compound can proceed via two primary competitive pathways:

-

1,2-Addition (Direct Addition): The Grignard reagent attacks the electrophilic carbon of the carbonyl group. After two additions (since the initial product is a ketone), and subsequent acidic workup, this pathway leads to the formation of a tertiary alcohol.[1]

-

1,4-Addition (Conjugate Addition): The nucleophilic Grignard reagent adds to the β-carbon of the α,β-unsaturated system. This is often the desired pathway in synthetic applications involving crotonates. The resulting enolate is then protonated during workup to yield the saturated ester. For the reaction of n-butylmagnesium bromide with this compound, this pathway yields sec-butyl 3-methylheptanoate.[3][4]

The regioselectivity of this reaction is a critical consideration. While standard Grignard reagents favor the 1,2-pathway, the 1,4-addition can be promoted through several strategies. The use of a bulky ester group, like sec-butyl, sterically hinders the carbonyl carbon, thus favoring attack at the less hindered β-position.[3] Furthermore, the addition of a catalytic amount of a copper(I) salt, such as cuprous chloride (CuCl), dramatically shifts the equilibrium towards 1,4-addition.[3][5] This is attributed to the in-situ formation of an organocuprate reagent, which is a "softer" nucleophile and selectively attacks the "softer" electrophilic β-carbon of the conjugated system.[6]

Data Presentation

The yield of the desired 1,4-addition product is highly dependent on the reaction conditions. The following tables summarize the quantitative data from studies on the Grignard reaction of this compound.

Table 1: Effect of Grignard Reagent and Catalyst on 1,4-Addition Yield

| Grignard Reagent | Catalyst | Temperature | Yield of 1,4-Adduct (%) | Reference |

| n-Butylmagnesium bromide | None | Cooled | 70-75 | [3] |

| n-Butylmagnesium bromide | CuCl (concurrent) | Cooled | 80-85 | [4] |

| Ethylmagnesium bromide | None | 0°C | 78 | [3] |

Note: "Cooled" generally refers to an ice bath or ice-salt bath. "Concurrent" addition of CuCl means the catalyst was added in portions during the addition of the ester.

Table 2: Influence of Magnesium Purity on the Yield of sec-Butyl 3-methylheptanoate

This data highlights the sensitivity of the Grignard reaction to trace metal impurities in the magnesium, which can impact reproducibility. The reaction was performed with butylmagnesium bromide without a copper catalyst.

| Magnesium Sample | Fe (ppm) | Mn (ppm) | Other Impurities (ppm) | Yield (%) | Reference |

| I | 10 | <1 | Si: 4, Cu: 1, Zn: 10 | 75 | [7] |

| II | 40 | 2 | Si: 10, Cu: 10, Zn: 10 | 72 | [7] |

| III | 100 | 10 | Si: 20, Cu: 10, Zn: 10 | 69 | [7] |

| IV (Sublimed) | <1 | <1 | Si: <1, Cu: <1, Zn: <1 | 78 | [7] |

Experimental Protocols

The following are detailed methodologies for the preparation of this compound and its subsequent Grignard reaction to yield sec-butyl 3-methylheptanoate.

A. Synthesis of this compound

This procedure is adapted from Organic Syntheses.[4]

-

Apparatus Setup: A 2-liter round-bottomed flask is equipped with a water separator (e.g., Dean-Stark apparatus) and a reflux condenser.

-

Reagents:

-

Crotonic acid: 258 g (3 moles)

-

sec-Butyl alcohol: 370 g (5 moles)

-

Concentrated sulfuric acid: 6-7 mL

-

Benzene (B151609): 300 mL

-

-

Procedure:

-

Combine crotonic acid, sec-butyl alcohol (in which the sulfuric acid has been dissolved), and benzene in the flask. Add a few boiling chips.

-

Heat the mixture to reflux for approximately 12 hours, or until water no longer separates in the trap (approximately 65 mL of water should be collected).

-

Cool the reaction mixture to room temperature and dilute with 200 mL of ether.

-

Transfer the mixture to a separatory funnel and wash with a 10% sodium carbonate solution until the aqueous layer is neutral to litmus (B1172312) paper.

-

Perform a final wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvents (ether and benzene) by distillation.

-

Fractionally distill the residue under reduced pressure. The product, this compound, is collected at 74–75°C/30 mm Hg.

-

The typical yield is 360–390 g (85–90%).

-

B. Grignard Reaction: Synthesis of sec-Butyl 3-methylheptanoate

This procedure is adapted from Organic Syntheses and other cited literature.[3][4] It describes the uncatalyzed reaction; modifications for the catalyzed version are noted.

-

Apparatus Setup: A 2-liter three-necked flask is fitted with a mechanical stirrer, a reflux condenser (with a calcium chloride drying tube), and a dropping funnel. All glassware must be scrupulously dried in an oven before assembly.

-

Reagents:

-

Magnesium turnings: 25.0 g (1.04 g-atom)

-

n-Butyl bromide: 178 g (1.30 moles)

-

Anhydrous diethyl ether: 700 mL (300 mL for Grignard, 400 mL for ester)

-

This compound: 57 g (0.4 mole)

-

For catalyzed reaction: Cuprous chloride (CuCl): 1.4 g

-

-

Procedure:

-

Place the magnesium turnings in the reaction flask.

-

Prepare a solution of n-butyl bromide in 300 mL of dry ether and place it in the dropping funnel.

-

Add about 40 mL of the bromide solution to the magnesium. If the reaction does not start spontaneously, gently warm the flask until the ether begins to reflux.

-

Once the reaction has initiated (indicated by cloudiness and boiling), start the stirrer and add the remainder of the bromide solution at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir until the reaction subsides. The resulting grey-black solution is the Grignard reagent.

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Prepare a solution of this compound (0.4 mole) in 400 mL of dry ether.

-

Add the ester solution dropwise from the dropping funnel to the cooled, stirred Grignard reagent over a period of about 3 hours. Maintain a low temperature throughout the addition.

-

For Catalyzed Reaction: If using cuprous chloride, add the 1.4 g of CuCl in seven small portions at regular intervals during the 3-hour addition of the ester solution.[4]

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly into a beaker containing 500g of crushed ice and 100 mL of concentrated sulfuric acid (or alternatively, a saturated aqueous ammonium (B1175870) chloride solution for a milder quench).[4][8]

-

Transfer the mixture to a large separatory funnel. Separate the ether layer.

-

Extract the aqueous layer three times with 100 mL portions of ether.

-

Combine all ether extracts and wash them with a 10% sodium carbonate solution until neutral, followed by a wash with saturated sodium chloride solution.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the ether by distillation on a water bath.

-

Fractionally distill the residue under reduced pressure. The product, sec-butyl 3-methylheptanoate, is collected at 92–93°C/9 mm Hg.[4]

-

The expected yield is 68–78% for the uncatalyzed reaction and can be improved to 80-85% with CuCl catalysis.[4]

-

Conclusion

The Grignard reaction of this compound serves as an excellent case study in controlling the regioselectivity of nucleophilic additions to α,β-unsaturated systems. While the inherent nature of Grignard reagents as hard nucleophiles suggests a preference for 1,2-addition, the use of a sterically demanding substrate like this compound effectively promotes the desired 1,4-conjugate addition pathway. The yield of this synthetically valuable transformation can be further and significantly enhanced to over 80% through the judicious use of a cuprous chloride catalyst. For researchers and professionals in drug development, a thorough understanding of these controlling factors—substrate structure, catalysis, and reagent purity—is paramount for the reproducible and high-yielding synthesis of target molecules. The detailed protocols provided herein offer a robust foundation for the practical application of this important reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scispace.com [scispace.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scispace.com [scispace.com]

- 6. scienceportal.tecnalia.com [scienceportal.tecnalia.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamentals of Anionic Polymerization of Sec-Butyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the anionic polymerization of sec-butyl crotonate (SBC). It is intended to serve as a detailed resource for researchers and professionals engaged in polymer synthesis and drug development, offering insights into the synthesis of poly(this compound), a polymer with potential applications as a flexible, high-service-temperature optical material.

Core Principles of Anionic Polymerization

Anionic polymerization is a chain-growth polymerization method initiated by a nucleophilic species, such as an organolithium compound. The process is characterized by the presence of a negatively charged propagating center. A key feature of anionic polymerization, when conducted under stringent conditions, is its "living" nature. This implies the absence of inherent termination or chain transfer steps, allowing for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers.

The polymerization of α,β-unsaturated esters like this compound proceeds via the nucleophilic attack of an initiator on the β-carbon of the monomer's double bond. The choice of initiator and reaction conditions is critical to control the polymerization and achieve the desired polymer characteristics.

Experimental Protocols

Materials and Purification

-

Monomer (this compound): Commercial this compound should be rigorously purified to remove water, oxygen, and other protic impurities that can terminate the anionic polymerization. A typical purification procedure involves distillation with a sodium mirror, followed by distillation with triethylaluminium. The purified monomer should be stored under an inert atmosphere.[1]

-

Solvent (Tetrahydrofuran - THF): THF is a common polar aprotic solvent for anionic polymerization. It must be thoroughly dried and deoxygenated. This is typically achieved by refluxing over sodium-benzophenone ketyl until a persistent deep blue or purple color indicates the absence of water and oxygen, followed by distillation under a dry, inert atmosphere immediately before use.

-

Initiators:

-

n-Butyllithium (n-BuLi) and sec-Butyllithium (sec-BuLi): These are commercially available as solutions in hydrocarbons like heptane. Their concentration should be accurately determined by titration with a standard solution of HCl before use.[1]

-

1,1-Diphenylhexyllithium (DPHL): This initiator is particularly effective for the polymerization of this compound.[1] It can be synthesized by reacting n-butyllithium with 1,1-diphenylethylene (B42955).

-

Synthesis of 1,1-Diphenylhexyllithium (DPHL) Initiator

A representative procedure for the synthesis of DPHL is as follows:

-

In a flame-dried, argon-purged glass reactor equipped with a magnetic stirrer, add a solution of 1,1-diphenylethylene in a dry, non-polar solvent such as toluene (B28343) or benzene.

-

To this solution, add a stoichiometric amount of n-butyllithium solution dropwise at room temperature.

-

The reaction mixture is then heated to a moderate temperature (e.g., 40°C) and stirred for an extended period (e.g., 72 hours) to ensure complete reaction.[1]

-

The resulting DPHL solution is stored under an inert atmosphere and its concentration is determined by titration prior to use in polymerization.

Anionic Polymerization of this compound

The polymerization is conducted using high-vacuum techniques in a sealed glass apparatus to maintain an inert environment.[1]

-

A known amount of purified THF is distilled into a flame-dried reactor under high vacuum.

-

The reactor is cooled to the desired polymerization temperature (typically between -78°C and 0°C, or 195 K to 243 K).[1]

-

A precise volume of the initiator solution (n-BuLi, sec-BuLi, or DPHL) is introduced into the reactor via a syringe through a septum or a break-seal.

-

A measured amount of purified this compound monomer is then distilled into the reactor, initiating the polymerization.

-

The reaction is allowed to proceed for a specified time, during which the solution may become viscous.

-

The polymerization is terminated by adding a quenching agent, such as degassed methanol.[1]

-

The resulting polymer is isolated by precipitation into a large excess of a non-solvent, such as methanol.[1]

-

The precipitated polymer is collected by filtration, redissolved in a suitable solvent like benzene, and then freeze-dried to yield the purified poly(this compound).[1]

Quantitative Data Summary

The following tables summarize the results of the anionic polymerization of this compound under various conditions and the physical properties of the resulting polymer, as reported by Isono et al.

Table 1: Anionic Polymerization of this compound in THF [1]

| Run No. | Initiator | Initiator (mmol) | Monomer (mmol) | Monomer Conc. (%) | Time (h) | Temp. (K) | Yield (%) | Mk (x 10-3)b | Mn (x 10-3)c | Mw/Mnc | fd |

| 1 | n-BuLi | 2.84 | 11.0 | 40 | 0.5 | 233 | 10 | 0.5 | 11 | 1.47 | 0.05 |

| 2 | sec-BuLi | 2.15 | 30.3 | 24 | 243 | 61 | 2.7 | 23 | 1.83 | 0.12 | |

| 3 | sec-BuLi | 1.25 | 12.1 | 50 | 195 | 79 | 5.8 | 23 | 1.7 | 0.25 | |

| 4 | sec-BuLi | 0.73 | 12.9 | 50 | 195 | 64 | 8.7 | 26 | 1.84 | 0.33 | |

| 5 | DPHL | 0.51 | 10.5 | 44 | 195 | 95 | 13 | 25 | 1.93 | 0.52 | |

| 6 | DPHL | 0.16 | 8.8 | 44 | 195 | 42 | 14 | 32 | 1.99 | 0.44 |

a Monomer concentration (w/v) b Kinetic molecular weight, Mk, was calculated from the polymer yield and the ratio of amounts of monomer to initiator. c Mn and Mw/Mn were calculated by GPC on the basis of calibration with fractionated poly(this compound)s. d Initiation efficiency, f, was estimated from the ratio of Mk to Mn.

Table 2: Comparison of Properties between Poly(this compound) (Poly(SBC)) and Poly(methyl methacrylate) (Poly(MMA)) [1]

| Property | Poly(SBC) | Poly(MMA) |

| Transmissivity (%) | 92 | 92 |

| Refractive Index, nD | 1.48 | 1.49 |

| Density (g cm-3) | 1.09 | 1.19 |

| Glass Transition Temperature (K) | 418 | 378 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for anionic polymerization of this compound.

Anionic Polymerization Mechanism

Caption: Mechanism of anionic polymerization: initiation, propagation, and termination.

Initiator Choice and Polymerization Outcome

References

Physical properties of sec-butyl crotonate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of sec-butyl crotonate, specifically its boiling point and density. This document outlines the established values for these properties and furnishes detailed experimental protocols for their determination in a laboratory setting. The information herein is intended to support research, development, and quality control activities where this chemical compound is utilized.

Introduction to this compound

This compound (CAS No: 10371-45-6) is an organic compound classified as an ester of crotonic acid and sec-butanol. It is a colorless liquid with a fruity odor, finding applications in the formulation of flavors and fragrances. A precise understanding of its physical properties is critical for its purification, handling, and application in various chemical processes.

Physical Properties

The primary physical properties of this compound are summarized in the table below. These values are compiled from various chemical data sources.

Summary of Physical Data

| Property | Value | Units |

| Boiling Point | 166 - 166.4[1][2] | °C at 760 mmHg |

| Density | 0.89 - 0.899[1][2][3] | g/cm³ |

| Molecular Formula | C₈H₁₄O₂[2][4] | - |

| Molecular Weight | 142.20[4] | g/mol |

| Flash Point | 57.4[1][2] | °C |

| Refractive Index | 1.4280 - 1.4290[2] | - |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound.

Determination of Boiling Point via the Thiele Tube Method

This method is a common and efficient way to determine the boiling point of a small liquid sample.[5]

Materials:

-

This compound sample

-

Thiele tube

-

Mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Add a small amount of this compound to the small test tube.

-

Place the capillary tube, open end down, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and attached test tube into the Thiele tube, positioning the sample in the center of the main tube.

-

Gently heat the side arm of the Thiele tube with a small flame. This will induce convection currents in the oil, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5]

Workflow for Boiling Point Determination:

Caption: Workflow for Boiling Point Determination.

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.[6][7]

Materials:

-

This compound sample

-

Pycnometer (with a ground-glass stopper containing a capillary)

-

Analytical balance

-

Distilled water (for calibration)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Calibration of Pycnometer Volume:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance (m_empty).

-

Fill the pycnometer with distilled water of a known temperature.

-

Insert the stopper, allowing excess water to exit through the capillary.

-

Dry the exterior of the pycnometer and weigh it (m_water).

-

The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the measured temperature: V = (m_water - m_empty) / ρ_water.

-

-

Measurement of this compound Density:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the this compound sample.

-

Insert the stopper, allowing the excess liquid to escape.

-

Equilibrate the pycnometer and its contents to the same temperature as the water calibration.

-

Dry the exterior and weigh the filled pycnometer (m_sample).

-

The mass of the this compound is m_sample - m_empty.

-

The density of the this compound (ρ_sample) is calculated as: ρ_sample = (m_sample - m_empty) / V.

-

Workflow for Density Determination:

Caption: Workflow for Density Determination.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C8H14O2 - BuyersGuideChem [buyersguidechem.com]

- 4. This compound | C8H14O2 | CID 5366041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fpharm.uniba.sk [fpharm.uniba.sk]

- 7. fpharm.uniba.sk [fpharm.uniba.sk]

An In-depth Technical Guide to sec-Butyl Crotonate

This technical guide provides a comprehensive overview of the chemical and physical properties of sec-butyl crotonate, with a focus on its molecular characteristics and synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular and Physicochemical Properties

This compound, also known as butan-2-yl (E)-but-2-enoate, is an organic compound with a characteristic fruity odor.[1] It is utilized in the flavor and fragrance industry and serves as a building block in the synthesis of various organic compounds.[1]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | [1][2][3][4] |

| Molecular Weight | 142.20 g/mol | [1][2][5][6] |

| Exact Mass | 142.099379685 Da | [2][3] |

| CAS Number | 10371-45-6 | [1][2][5] |

| Density | 0.899 g/cm³ | [3] |

| Boiling Point | 166.4 °C at 760 mmHg | [1][3] |

| Flash Point | 57.4 °C | [1][3] |

| Refractive Index | 1.4280 - 1.4290 | [1] |

| Vapor Pressure | 1.788 mmHg at 25°C | [3] |

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of crotonic acid with sec-butyl alcohol.

This protocol outlines the synthesis of this compound from crotonic acid and sec-butyl alcohol using an acid catalyst.[7]

Materials:

-

Crotonic acid (3 moles, 258 g)[7]

-

sec-Butyl alcohol (5 moles, 370 g)[7]

-

Concentrated sulfuric acid (6-7 ml)[7]

-

Benzene (300 ml)[7]

-

10% Sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Ether

-

Boiling chips

Equipment:

-

2-L round-bottomed flask[7]

-

Water separator (e.g., Dean-Stark apparatus)[7]

-

Reflux condenser[7]

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 2-L round-bottomed flask, combine 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol in which 6–7 ml of concentrated sulfuric acid has been dissolved, and 300 ml of benzene.[7]

-

Add a few boiling chips to the mixture.[7]

-

Fit the flask with a water separator and a reflux condenser.[7]

-

Heat the mixture to reflux for approximately 12 hours, or until water is no longer collected in the separator (approximately 65 ml of water should be collected).[7]

-

Cool the reaction mixture and dilute it with 200 ml of ether.[7]

-

Wash the organic layer with a 10% sodium carbonate solution until the washings are neutral to litmus (B1172312) paper.[7]

-

Perform a final wash with a saturated sodium chloride solution.[7]

-

Dry the organic layer over anhydrous magnesium sulfate.[7]

-

Remove the solvent by distillation.[7]

-

Fractionally distill the remaining ester under reduced pressure. The this compound product will distill at 74–75°C/30 mm Hg or 83–84°C/45 mm Hg.[7] The expected yield is between 360–390 g.[7]

Visualized Synthesis Pathway

The following diagram illustrates the Fischer-Speier esterification reaction for the synthesis of this compound.

References

Potential Applications of Poly(sec-butyl crotonate): A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: The following document explores the potential applications of poly(sec-butyl crotonate) based on its known chemical properties and by drawing parallels with similar polymers. Direct research on the biomedical applications of poly(this compound) is limited. Therefore, the content herein should be considered a prospective analysis intended to stimulate further research and development.

Introduction

Poly(this compound) (PSBC) is a vinyl polymer with a polyester (B1180765) structure, synthesized from the this compound monomer. While research into its specific applications is nascent, its chemical structure suggests potential for use in various biomedical fields, particularly where biocompatibility and controlled degradation are desired. This whitepaper aims to provide a comprehensive overview of the known properties of PSBC, detailed experimental protocols for its synthesis and characterization, and a prospective analysis of its potential applications in drug delivery and tissue engineering.

Synthesis and Properties of Poly(this compound)

The primary method for synthesizing poly(this compound) is through anionic polymerization of the this compound monomer.[1] This method allows for good control over the polymer's molecular weight and distribution.

Synthesis of this compound Monomer

The monomer, this compound, can be synthesized via Fischer esterification of crotonic acid with sec-butanol in the presence of an acid catalyst.

Anionic Polymerization of this compound

The polymerization is typically carried out in an inert atmosphere at low temperatures using an organolithium initiator, such as 1,1-diphenylhexyllithium, in a solvent like tetrahydrofuran (B95107) (THF).[1]

Physical and Chemical Properties

Limited data is available on the specific properties of poly(this compound). The key reported properties are summarized in the table below and compared with poly(methyl methacrylate) (PMMA), a widely used biomedical polymer.[1]

| Property | Poly(this compound) (PSBC) | Poly(methyl methacrylate) (PMMA) | Reference |

| Glass Transition Temperature (Tg) | High (specific value not consistently reported) | ~105 °C | [1] |

| Optical Properties | Similar to PMMA | High light transmittance, refractive index ~1.49 | [1] |

| Mechanical Properties | High extensibility below Tg | Brittle below Tg | [1] |

| Density | Lower than PMMA | 1.18 g/cm³ | [1] |

Potential Biomedical Applications

Based on the polyester structure of PSBC and the known applications of similar polymers like other poly(alkyl crotonates) and poly(alkyl cyanoacrylates), several potential biomedical applications can be envisioned.

Drug Delivery

The ester linkages in the backbone of poly(this compound) are susceptible to hydrolytic cleavage, suggesting that the polymer is biodegradable.[2][3] This property is highly desirable for creating controlled drug delivery systems. The degradation rate can potentially be tailored by altering the polymer's molecular weight and crystallinity.

Prospective Drug Delivery Applications:

-

Nanoparticles for Targeted Drug Delivery: PSBC could be formulated into nanoparticles to encapsulate therapeutic agents.[4][5][6][7][8][9] These nanoparticles could potentially be surface-modified with targeting ligands to direct them to specific cells or tissues, improving therapeutic efficacy and reducing side effects.

-

Biodegradable Implants: The polymer could be used to fabricate biodegradable implants for sustained, localized drug release. This would be beneficial for applications such as post-surgical pain management, localized chemotherapy, or the delivery of growth factors to promote tissue regeneration.

-

Microspheres for Injectable Formulations: PSBC microspheres could be developed as an injectable drug delivery system, offering a minimally invasive method for long-term drug administration.

Tissue Engineering

The biodegradability and potential for tunable mechanical properties make PSBC a candidate for tissue engineering scaffolds.[10][11][12][13][14] A scaffold in tissue engineering should provide temporary mechanical support and a framework for cells to attach, proliferate, and form new tissue.

Prospective Tissue Engineering Applications:

-

Scaffolds for Bone and Cartilage Regeneration: The high extensibility of PSBC below its glass transition temperature suggests a degree of flexibility that could be advantageous in applications like cartilage repair.[1] By creating porous scaffolds, PSBC could support the growth of osteoblasts or chondrocytes.

-

Films and Membranes for Wound Healing: Thin films or membranes of PSBC could be developed as biodegradable wound dressings. These could protect the wound, provide a moist healing environment, and potentially be loaded with antimicrobial or wound-healing agents.

Experimental Protocols

Anionic Polymerization of this compound

Materials:

-

This compound monomer (purified)

-

1,1-Diphenylhexyllithium (DPHL) initiator

-

Tetrahydrofuran (THF), freshly distilled

-

Methanol

-

Benzene

-

High-vacuum line and glassware

Procedure:

-

All glassware is flame-dried under high vacuum to remove any moisture.

-

Purified this compound monomer is distilled into a reaction flask under high vacuum.

-

The reaction flask is cooled to the desired polymerization temperature (e.g., -78 °C).

-

A calculated amount of DPHL initiator in THF is added to the monomer solution via a gas-tight syringe.

-

The polymerization is allowed to proceed for a specific time.

-

The reaction is terminated by adding degassed methanol.

-

The polymer is precipitated by pouring the reaction mixture into a large excess of methanol.

-

The precipitated polymer is collected by filtration, redissolved in benzene, and freeze-dried to yield the purified poly(this compound).[1]

Characterization of Poly(this compound)

1. Molecular Weight and Molecular Weight Distribution:

-